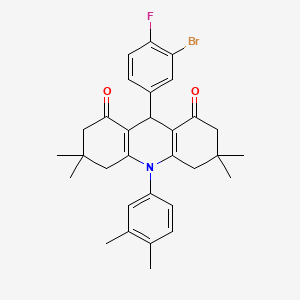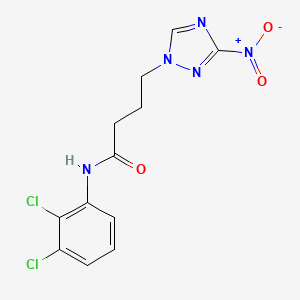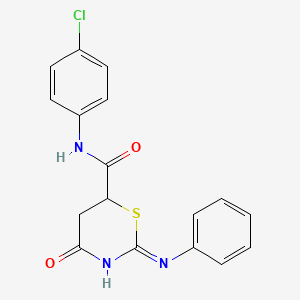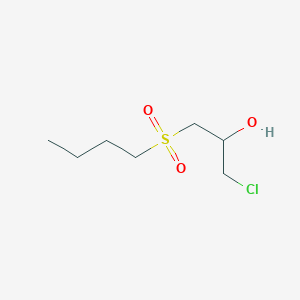![molecular formula C13H16N2O2 B11455057 N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B11455057.png)
N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine is an organic compound that features both furan and pyridine rings in its structure. Compounds containing these heterocyclic rings are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the pyridine ring: Pyridine rings can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Linking the two rings: The furan and pyridine rings can be linked via a propyl chain using nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of such compounds would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Both the furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated furan and pyridine compounds.
Scientific Research Applications
N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine and similar compounds have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use as probes or inhibitors in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings could play a role in binding to these targets through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)ethyl]amine: Similar structure but with a shorter linker.
N-(2-thienylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine: Contains a thiophene ring instead of a furan ring.
N-(2-furylmethyl)-N-[3-(4-pyridinyloxy)propyl]amine: Pyridine ring is substituted at a different position.
Uniqueness
N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine is unique due to the specific combination of furan and pyridine rings linked by a propyl chain. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C13H16N2O2/c1-2-8-15-13(6-1)17-10-4-7-14-11-12-5-3-9-16-12/h1-3,5-6,8-9,14H,4,7,10-11H2 |
InChI Key |
PXVPNIQTUDAXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCCNCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B11454980.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11454981.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11454988.png)
![1-[(Propan-2-ylideneamino)oxy]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propan-1-one](/img/structure/B11454990.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11454993.png)


![ethyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylglycinate](/img/structure/B11455009.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B11455013.png)

![8-(4-methoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B11455021.png)


![Methyl 4-(2-methylphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11455061.png)
